6-methyl-2-(2-nitrobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Overview
Description
6-methyl-2-(2-nitrobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a useful research compound. Its molecular formula is C13H8N4O4S and its molecular weight is 316.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.02662592 g/mol and the complexity rating of the compound is 649. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Approaches and Chemical Properties
Unexpected Formation and Structural Analysis
Research on similar compounds, such as the unexpected formation of 6-[benzofuran-3(2H)-ylidene]-3,3a,9,9a-tetra-hydroimidazo[4,5-e]thiazolo[3,2-b][1,2,4]triazine-2,7-dione derivatives, showcases the synthetic complexity and potential for discovering novel compounds through condensation reactions. These studies often involve X-ray diffraction analysis to confirm the structure of the synthesized compounds (Kravchenko et al., 2015).
Biological Evaluation of Fused Triazine Derivatives
The synthesis and characterization of new fused triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-one have been explored for their cytotoxic activities against various human cancer cell lines. These studies include the evaluation of the structure-activity relationship (SAR) and molecular docking to understand the interaction with biological targets (El-All et al., 2016).
Potential Applications in Drug Discovery
Tyrosinase Inhibitors for Cosmetic and Therapeutic Use
Compounds with a triazine-thiazolidine core have been evaluated for their tyrosinase inhibitory activity, indicating potential applications in the treatment of hyperpigmentation disorders and as targets for cosmetic products. The synthesis of phthalimide-1,2,3-triazole hybrid compounds and their biological evaluation highlight the ongoing research in this area to develop more effective and selective inhibitors (Tehrani et al., 2019).
Properties
IUPAC Name |
(2Z)-6-methyl-2-[(2-nitrophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O4S/c1-7-11(18)14-13-16(15-7)12(19)10(22-13)6-8-4-2-3-5-9(8)17(20)21/h2-6H,1H3/b10-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDFGYNFCRBNFJ-POHAHGRESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])SC2=NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN2C(=O)/C(=C/C3=CC=CC=C3[N+](=O)[O-])/SC2=NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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